N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is a synthetic organic compound featuring a cyclohexanecarboxamide core linked to a 1-acetylated tetrahydroquinoline moiety. This structure combines the conformational rigidity of the cyclohexane ring with the aromatic and hydrogen-bonding capabilities of the tetrahydroquinoline group.
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13(21)20-11-5-8-15-12-16(9-10-17(15)20)19-18(22)14-6-3-2-4-7-14/h9-10,12,14H,2-8,11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRHBULTWLEZTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of 1,2,3,4-tetrahydroquinoline. This can be achieved through the reduction of quinoline using hydrogenation techniques. Subsequent acetylation of the tetrahydroquinoline derivative is performed using acetic anhydride to introduce the acetyl group at the 1-position. Finally, the cyclohexanecarboxamide group is introduced through a reaction with cyclohexanecarboxylic acid chloride.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the efficiency of each synthetic step. Continuous flow reactors and other advanced techniques may be employed to streamline the production process and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction can lead to the formation of tetrahydroquinoline derivatives.
Scientific Research Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Preclinical studies have indicated its potential as a therapeutic agent for various diseases, and clinical trials are underway to evaluate its efficacy and safety.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. Further research is needed to fully elucidate its mechanism of action and identify the precise molecular targets involved.
Comparison with Similar Compounds
Key Differences in Substituents
- Target Compound: Substituent: 1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl group. Functional Groups: Cyclohexanecarboxamide, acetylated tertiary amine (tetrahydroquinoline). Conformation: Cyclohexane likely adopts a chair conformation (as seen in analogs like H₂L₉) ; the tetrahydroquinoline moiety may exhibit puckering or planar traits depending on substitution.
Thiourea Derivatives (e.g., H₂L₁–H₂L₉) :
Other Cyclohexanecarboxamides () :
- Substituents: Varied aryl/hydroxyphenyl groups (e.g., 2,3-dichloro-4-hydroxyphenyl).
- Functional Groups: Halogenated or hydroxylated aryl groups attached to the carboxamide.
Physicochemical Properties
- Solubility :
- Hydrogen Bonding: The tetrahydroquinoline’s acetyl group could participate in intramolecular hydrogen bonds, akin to the N–H···O interactions in H₂L₉ . Thiourea derivatives rely on –NH and –C=S groups for extensive intermolecular H-bonding .
- Thermal Stability :
- Cyclohexane chair conformations generally enhance stability. Thiourea derivatives may decompose at lower temperatures due to labile S-containing groups .
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is a compound that belongs to the class of tetrahydroquinoline derivatives. These compounds have garnered attention due to their diverse biological activities, including potential therapeutic applications in various medical fields. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a tetrahydroquinoline moiety with an acetyl group and a cyclohexanecarboxamide group. This unique structure contributes to its biological activity by facilitating interactions with various biological targets.
Structural Formula
The structural formula can be represented as follows:
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. The sulfonamide functional group in related compounds has been shown to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition leads to antibacterial effects against various pathogens .
Antitumor Activity
Recent studies have explored the antitumor potential of tetrahydroquinoline derivatives. For instance, certain derivatives have demonstrated cytotoxic effects against human tumor cell lines. The IC50 values for these compounds often surpass those of conventional chemotherapeutics such as Doxorubicin . This suggests that this compound may possess similar or enhanced efficacy in cancer treatment.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions may inhibit essential enzymatic activities necessary for cell survival and proliferation.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is essential.
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide | Structure | Sulfonamide group | Antibacterial |
| N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-naphthamide | Structure | Enhanced aromatic interactions | Antitumor |
| N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-cyclohexanecarboxamide | Structure | Cyclohexane ring | Potentially diverse activities |
Study 1: Antitumor Efficacy
A study conducted on various tetrahydroquinoline derivatives evaluated their cytotoxicity against multiple human tumor cell lines. The results indicated that some derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics .
Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of related compounds. The findings revealed that these compounds effectively inhibited bacterial growth by targeting folate synthesis pathways .
Study 3: Mechanistic Insights
Research into the mechanism of action highlighted the importance of structural features in determining biological activity. The presence of specific functional groups was correlated with enhanced binding affinity to target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
